4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid
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Overview
Description
4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid is a complex organic compound known for its unique structural features and significant applications in scientific research. This compound is characterized by a nitro group attached to a benzoisoquinoline core, which is further connected to a benzoic acid moiety. Its distinct structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid typically involves multiple steps:
Nitration: The initial step involves the nitration of 1,8-naphthalic anhydride to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Cyclization: The nitrated product undergoes cyclization to form the benzoisoquinoline core. This step often requires the use of a strong acid catalyst and elevated temperatures.
Imidation: The cyclized product is then subjected to imidation with an appropriate amine to form the isoquinoline structure.
Coupling: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the control of reaction conditions, efficient separation and purification techniques, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Isoquinolines: Resulting from nucleophilic substitution reactions.
Oxidized Products: Including carboxylate salts and other oxidized forms of the benzoic acid moiety.
Scientific Research Applications
4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets:
Enzyme Interaction: It acts as a substrate for nitroreductase enzymes, which are often upregulated in hypoxic tumor cells.
Fluorescent Probing: The compound’s fluorescence properties change upon reduction, making it a valuable tool for detecting and imaging hypoxic environments in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1,8-naphthalic anhydride: A precursor in the synthesis of the target compound.
Naphthalimide Derivatives: Compounds with similar structural features and applications in fluorescence imaging and enzyme studies.
Uniqueness
4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid stands out due to its specific structural configuration, which combines a nitro group, a benzoisoquinoline core, and a benzoic acid moiety. This unique combination enhances its reactivity and fluorescence properties, making it particularly useful in hypoxia imaging and other specialized applications .
Properties
IUPAC Name |
4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O6/c22-17-13-3-1-2-12-15(21(26)27)9-8-14(16(12)13)18(23)20(17)11-6-4-10(5-7-11)19(24)25/h1-9H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZZWONCAWOIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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